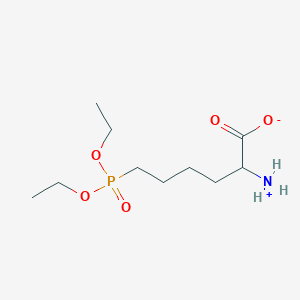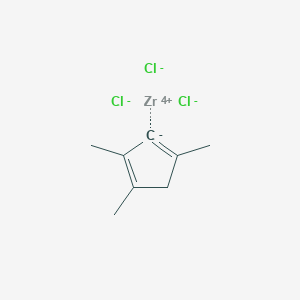
1,2,4-Trimethylcyclopentadienyl zirconium trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trimethylcyclopentadienyl zirconium trichloride, or Cp2ZrCl3, is an organometallic compound of zirconium and a cyclopentadienyl ligand, widely used as a catalyst in organic synthesis. It is a colorless liquid with a boiling point of 140 °C and a melting point of -21 °C, and is soluble in many organic solvents. Cp2ZrCl3 has been used in a variety of reactions, including hydroformylation, olefin metathesis, and alkene isomerization. It is also used in the synthesis of polymers, pharmaceuticals, and other compounds.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 1,2,4-Trimethylcyclopentadienyl zirconium trichloride can be achieved through a Grignard reaction followed by a metathesis reaction.
Starting Materials
1,2,4-Trimethylcyclopentadiene, Magnesium, Ethyl ether, Zirconium tetrachloride, Toluene
Reaction
Step 1: Preparation of 1,2,4-Trimethylcyclopentadienyl magnesium bromide by reacting 1,2,4-Trimethylcyclopentadiene with magnesium in ethyl ether., Step 2: Preparation of 1,2,4-Trimethylcyclopentadienyl zirconium dichloride by reacting 1,2,4-Trimethylcyclopentadienyl magnesium bromide with zirconium tetrachloride in toluene., Step 3: Preparation of 1,2,4-Trimethylcyclopentadienyl zirconium trichloride by reacting 1,2,4-Trimethylcyclopentadienyl zirconium dichloride with 1,2,4-Trimethylcyclopentadiene in toluene through a metathesis reaction.
Mecanismo De Acción
Cp2ZrCl3 acts as a Lewis acid, forming a coordinative bond with an electron-rich substrate, such as an alkene or an alkyne. This initiates a reaction, such as an addition or a substitution, between the substrate and the Lewis acid. The reaction is then completed by a base, such as a tert-butoxide.
Efectos Bioquímicos Y Fisiológicos
Cp2ZrCl3 is not known to have any biochemical or physiological effects. It is not toxic, and is not known to be an irritant or a carcinogen. It is not known to be absorbed through the skin or to be a skin sensitizer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Cp2ZrCl3 in laboratory experiments is its high activity and selectivity in many reactions. It is also relatively inexpensive and easy to handle. However, it is sensitive to air and moisture, and must be stored in a dry environment. Additionally, the reaction conditions must be carefully controlled in order to obtain optimal results.
Direcciones Futuras
There are a number of possible future directions for research involving Cp2ZrCl3. These include the development of new catalysts based on the compound, the use of the compound in new reactions, and the investigation of its activity and selectivity in different reactions. Additionally, research into the mechanism of action and the development of more efficient methods of synthesis could lead to further applications for the compound. Finally, research into the environmental impact of the compound could lead to the development of more sustainable methods of production and use.
Aplicaciones Científicas De Investigación
Cp2ZrCl3 has been widely used in scientific research, particularly in the area of organic synthesis. It has been used in a variety of reactions, including hydroformylation, olefin metathesis, and alkene isomerization. It is also used in the synthesis of polymers, pharmaceuticals, and other compounds. Additionally, Cp2ZrCl3 has been used as a catalyst in the production of biodiesel and in the conversion of biomass into fuel.
Propiedades
IUPAC Name |
1,2,4-trimethylcyclopenta-1,3-diene;zirconium(4+);trichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11.3ClH.Zr/c1-6-4-7(2)8(3)5-6;;;;/h4H2,1-3H3;3*1H;/q-1;;;;+4/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEYJKFHXSKOFF-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C(=C(C1)C)C.[Cl-].[Cl-].[Cl-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trimethylcyclopentadienyl zirconium trichloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142872.png)
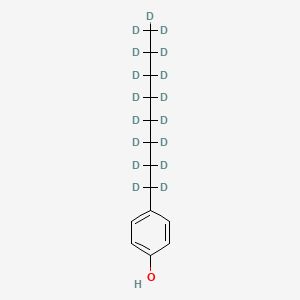
![2H-Cyclopenta[b]pyridin-2-one,octahydro-4-methyl-,[4S-(4-alpha-,4a-bta-,7a-bta-)]-(9CI)](/img/no-structure.png)
![Imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1142876.png)
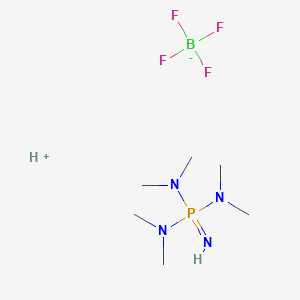
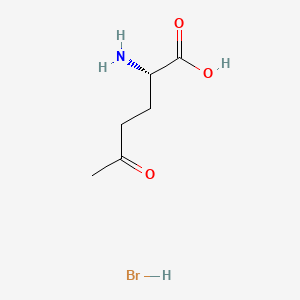
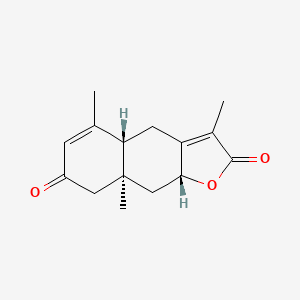
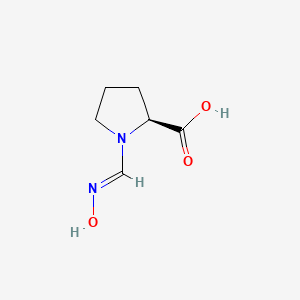
![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2)](/img/structure/B1142890.png)
